molecular formula C12H10N2O4 B1366003 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 881040-46-6

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1366003
CAS RN: 881040-46-6
M. Wt: 246.22 g/mol
InChI Key: JGTHUFBUGDDCNF-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it an attractive candidate for the development of novel drugs.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intramolecular Nucleophilic Aromatic Substitution

    The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles involves intramolecular nucleophilic aromatic substitution, a process in which "1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde" can play a role as a precursor or intermediate (Kametani, Takahashi, Ihara, & Fukumoto, 1976).

  • Catalyst-Free and Solvent-Free Synthesis

    The compound can be used in the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions, which highlights an eco-friendly approach in chemical synthesis (Niknam & Mojikhalifeh, 2014).

  • Versatile Electrophile in Indole Chemistry

    It serves as a versatile electrophile for regioselective reactions, particularly in the preparation of 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009).

Novel Synthesis Methods

  • New Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System

    It's used in the novel synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, demonstrating its importance in developing new ring systems in organic chemistry (Kimbaris & Varvounis, 2000).

  • Heteroaromatic Aldehydes Condensation

    The compound plays a role in the condensation of heteroaromatic aldehydes with tosylmethyl isocyanide, underlining its utility in heterocyclic chemistry (Saikachi, Kitagawa, Sasaki, & Leusen, 1979).

  • Dieckmann Condensation in Benzodiazocine Ring System Synthesis

    It is utilized in the synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system via a Dieckmann condensation, showcasing its role in complex ring system synthesis (Koriatopoulou, Karousis, & Varvounis, 2008).

Applications in Asymmetric Catalysis

  • Enantioselective Catalysts for Henry Reaction: It can be a part of the synthesis of catalysts used in the asymmetric Henry reaction, highlighting its application in enantioselective synthesis (Constable et al., 2009).

properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-10-4-5-11(12(7-10)14(16)17)13-6-2-3-9(13)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTHUFBUGDDCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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